molecular formula C14H20BrNO2 B7940172 N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine

N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B7940172
M. Wt: 314.22 g/mol
InChI Key: ZBNOWMQSTHQVAV-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine typically involves multiple steps. One common route starts with the bromination of 2-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide . This intermediate is then reacted with N-methyltetrahydro-2H-pyran-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The brominated benzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions . The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its combination of a brominated benzyl group and a tetrahydropyran ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-16(12-5-7-18-8-6-12)10-11-9-13(17-2)3-4-14(11)15/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNOWMQSTHQVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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